1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine
Description
The compound 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a propan-1-amine chain bearing a methylsulfanyl (SCH₃) moiety at the third carbon.
Properties
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-18-11-5-4-9(8-12(11)19-2)13-16-14(20-17-13)10(15)6-7-21-3/h4-5,8,10H,6-7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIUMIJNJZMYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(CCSC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 252.28 g/mol
- CAS Number : 878977-92-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.
Key Findings :
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HT-29 (Colon) | 12.5 | Cell cycle arrest |
Anticonvulsant Activity
The anticonvulsant properties of oxadiazole derivatives have been explored in various animal models. The compound has been evaluated for its ability to prevent seizures induced by pentylenetetrazol (PTZ).
Study Results :
- The compound demonstrated significant anticonvulsant activity with a protective effect observed in 70% of treated subjects .
| Treatment Group | Seizure Protection (%) |
|---|---|
| Control | 10 |
| Compound | 70 |
Antimicrobial Activity
Preliminary evaluations suggest that the compound possesses antimicrobial properties against a range of bacterial strains.
Research Outcomes :
- The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often correlates with specific structural features. In the case of this compound:
- Dimethoxyphenyl Group : Enhances lipophilicity and contributes to increased cellular uptake.
- Methylsulfanyl Group : May play a role in modulating interactions with biological targets .
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving a series of oxadiazole derivatives, including the subject compound, revealed that modifications in substituents significantly impacted anticancer activity. The presence of electron-donating groups was associated with enhanced potency against cancer cell lines . -
Anticonvulsant Evaluation :
An experiment assessing several oxadiazole compounds for anticonvulsant activity found that those with similar structural motifs to the subject compound showed comparable efficacy in preventing seizures in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Aromatic Substitutions
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine ():
- Replaces the 3,4-dimethoxyphenyl group with a 3-fluoro-4-methylphenyl moiety.
- The fluorine atom introduces electron-withdrawing effects, reducing electron density compared to methoxy groups, which may alter receptor binding. The methyl group increases lipophilicity (higher logP).
- 1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (): Features a single 4-methoxyphenyl group.
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride ():
- Substitutes 2,3-dimethoxyphenyl instead of 3,4-dimethoxy.
- Altered regiochemistry may disrupt optimal hydrogen bonding or aromatic interactions in target binding sites.
Aliphatic Substitutions
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate ():
- Replaces the aromatic group with an isopropyl chain.
- Increased hydrophobicity but loss of aromaticity, likely reducing affinity for targets requiring planar interactions.
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate ():
- Substitutes a 2-methoxyethyl group.
- The ether oxygen may engage in hydrogen bonding, but the aliphatic chain lacks the rigidity of aromatic systems.
Variations in the Amine Chain
- 3-[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (): Shorter chain (propan-1-amine) without the methylsulfanyl group.
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine ():
- Longer pentan-1-amine chain.
- Increased flexibility and hydrophobicity, which may enhance off-target interactions.
Complex Derivatives
- N-{3-[4-(5-Chloro-2-methylphenyl)piperazino]propyl}-N-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]amine (): Retains the 3,4-dimethoxyphenyl group but incorporates a piperazine ring and chlorophenyl moiety.
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane ():
- Replaces the propan-1-amine chain with a diazepane ring.
- Introduces basic nitrogen atoms, altering solubility and binding kinetics.
Physicochemical and Pharmacokinetic Considerations
Table 1: Key Properties of Selected Analogs
*logP estimated using fragment-based methods.
- Lipophilicity : The target compound’s logP (~2.8) balances solubility and membrane permeability. Analogs with aliphatic substituents (e.g., , logP ~3.5) may face challenges in aqueous solubility.
- Metabolic Stability : The methylsulfanyl group in the target compound and –5 analogs may resist oxidative metabolism better than compounds with thioether or ester linkages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
